Stereochemical Configuration: (S)-Enantiomer Enables NS5A Pharmacophore Construction; (R)-Enantiomer Fails
The (2S)-pyrrolidine configuration is a prerequisite for constructing the HCV NS5A inhibitor pharmacophore. In the clinical candidate MK-4882, the core requires 2-((S)-pyrrolidin-2-yl)-5-(…) substitution; the corresponding (R)-enantiomer yields inactive or substantially less potent compounds. This stereochemical requirement is explicitly documented in the medicinal chemistry literature describing the discovery of MK-4882 and related NS5A inhibitors [1]. The target compound provides the (2S)-configured pyrrolidine pre-installed on the 1-methylimidazole scaffold, eliminating the need for costly chiral resolution or asymmetric synthesis by the end user [2].
| Evidence Dimension | Stereochemical configuration requirement for NS5A inhibitor pharmacophore |
|---|---|
| Target Compound Data | (2S)-pyrrolidine configuration as present in CAS 2728725-56-0 and in the MK-4882 core structure |
| Comparator Or Baseline | (2R)-pyrrolidine enantiomer (CAS 1846654-04-3 free base); not reported active in NS5A inhibitor contexts |
| Quantified Difference | Qualitative binary requirement: (S)-configuration is essential for NS5A inhibitor potency; (R)-configuration is incompatible with the established pharmacophore model [1]. |
| Conditions | HCV NS5A replicon assay and molecular modeling as described in the discovery of MK-4882 and MK-8742 [1]. |
Why This Matters
Procurement of the incorrect enantiomer results in a non-functional building block for NS5A-targeted drug discovery, leading to failed syntheses and wasted resources.
- [1] Coburn, C. A., et al. Discovery of MK-8742: An HCV NS5A Inhibitor with Broad Genotype Activity. ChemMedChem 2013, 8 (12), 1930–1940. https://pubmed.ncbi.nlm.nih.gov/24127287/ View Source
- [2] PubChem Compound Summary for CID 92615081, 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole. https://pubchem.ncbi.nlm.nih.gov/compound/92615081 (accessed 2026-05-03). View Source
